Introduction: A Versatile but Challenging Synthetic Building Block
Introduction: A Versatile but Challenging Synthetic Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Bis(dibromomethyl)benzene
1,4-Bis(dibromomethyl)benzene (CAS No: 1592-31-0), a tetrabrominated derivative of p-xylene, is a highly functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring two dibromomethyl groups in a para-orientation on a benzene ring, imparts significant reactivity, making it a valuable precursor for the synthesis of aldehydes, complex polymers, and various fine chemicals. The presence of two geminal bromine atoms on each benzylic carbon distinguishes it from its more common analogue, 1,4-bis(bromomethyl)benzene (CAS No: 623-24-5), and makes it a potent synthon for dicarbonyl compounds, particularly terephthalaldehyde.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1,4-bis(dibromomethyl)benzene, tailored for professionals in chemical research and drug development. We will delve into the mechanistic underpinnings of its synthesis and reactions, offering field-proven insights into its practical application.
Part 1: Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is fundamentally governed by its physical and spectroscopic properties. These characteristics dictate its solubility, reactivity, and the analytical methods required for its identification and quality control.
Physicochemical Properties
1,4-Bis(dibromomethyl)benzene is a crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The high bromine content contributes significantly to its high molecular weight and density. Its insolubility in water and solubility in organic solvents like chloroform are typical for such halogenated aromatic hydrocarbons.[2][3]
| Property | Value | Source |
| CAS Number | 1592-31-0 | [1] |
| Molecular Formula | C₈H₆Br₄ | [1] |
| Molecular Weight | 421.75 g/mol | [1][4] |
| Appearance | Solid | [3] |
| Melting Point | 169 °C | [3] |
| Solubility | Soluble in Chloroform | [3] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of 1,4-bis(dibromomethyl)benzene. The key signatures in Nuclear Magnetic Resonance (NMR) spectroscopy are particularly revealing.
Nuclear Magnetic Resonance (NMR): The proton (¹H) NMR spectrum is characterized by its simplicity, reflecting the molecule's symmetry. A singlet is observed for the two equivalent methine protons (-CHBr₂) and another singlet for the four equivalent aromatic protons. The carbon-¹³ (¹³C) NMR spectrum is similarly straightforward.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| ¹H NMR (400 MHz, CDCl₃) | 6.7 | Singlet (s) | 2H, -CH Br₂ | [3] |
| 7.6 | Singlet (s) | 4H, Ar-H | [3] | |
| ¹³C NMR | ~37 | - | -C HBr₂ | [5] |
| ~130-140 | - | Ar-C | [5] |
Note: ¹³C NMR data is estimated based on similar structures reported in the literature.[5]
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 1,4-bis(dibromomethyl)benzene is typically achieved through the exhaustive free-radical bromination of p-xylene. This reaction proceeds via a well-understood chain mechanism involving bromine radicals, which selectively attack the benzylic hydrogens.
Synthetic Pathway: Free-Radical Bromination
The most common laboratory-scale synthesis involves reacting p-xylene with an excess of a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in the presence of a radical initiator. Light (photobromination) or a chemical initiator like benzoyl peroxide (BPO) is required to generate the initial bromine radicals and propagate the chain reaction.[2][6]
The reaction must be carefully controlled to achieve the desired tetrabromination without significant ring bromination. The use of a non-polar solvent like carbon tetrachloride (historically) or chloroform is common.[2][3]
Caption: Reaction pathway from 1,4-bis(dibromomethyl)benzene to terephthalaldehyde.
Protocol: Synthesis of Terephthalaldehyde
Procedure:
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A mixture of 1,4-bis(dibromomethyl)benzene and an aqueous solution of sodium carbonate is heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the mixture is cooled, and the solid terephthalaldehyde product is isolated by filtration.
-
The crude product can be purified by recrystallization from water or a suitable organic solvent.
This transformation highlights the role of 1,4-bis(dibromomethyl)benzene as a stable, crystalline precursor to a key dicarbonyl compound, avoiding the direct handling of potentially unstable or volatile aldehydes.
Part 4: Safety, Handling, and Storage
1,4-Bis(dibromomethyl)benzene is a hazardous chemical that requires careful handling to minimize risk to personnel and the environment.
-
Hazards Identification: The compound is classified as corrosive and is harmful if swallowed, inhaled, or in contact with skin. [1][7]It causes severe skin burns and serious eye damage. [1][7]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat. [7]* Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. [7]Wash hands thoroughly after handling. [1]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [8]Keep the container tightly closed and store locked up. [1][7]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains. [1]
Conclusion
1,4-Bis(dibromomethyl)benzene is a specialized but highly effective chemical intermediate. Its synthesis via radical bromination of p-xylene provides access to a stable, crystalline solid that serves as a potent precursor for terephthalaldehyde and other 1,4-disubstituted aromatic compounds. While its handling requires stringent safety protocols due to its corrosive nature, its unique reactivity as a dual aldehyde synthon secures its place as a valuable tool for synthetic chemists in both academic and industrial research.
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